molecular formula C13H20ClN3O B6360904 3-氯-6-((2,2,6,6-四甲基哌啶-4-基)氧基)哒嗪 CAS No. 1562338-69-5

3-氯-6-((2,2,6,6-四甲基哌啶-4-基)氧基)哒嗪

货号 B6360904
CAS 编号: 1562338-69-5
分子量: 269.77 g/mol
InChI 键: QNZZWJGBBWNRHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine is a chemical compound with the CAS Number: 1562338-69-5 . It has a molecular weight of 269.77 and a linear formula of C13H20ClN3O .


Physical And Chemical Properties Analysis

3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine is a solid or liquid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

有机合成与药物应用中的杂环 N-氧化物分子

杂环 N-氧化物衍生物,包括基于哒嗪的化合物,由于其作为合成中间体的多功能性和在生物学背景中的重要性,在各种科学研究领域中至关重要。它们在形成金属配合物、设计催化剂和促进不对称合成方面表现出优异的功能。此外,它们的药用价值也很显著,一些 N-氧化物化合物表现出有效的抗癌、抗菌和抗炎活性。这使得杂环 N-氧化物基序(如来自哒嗪的那些)在高级化学和药物开发研究中具有极高的价值 (董利等人,2019)

吡啶哒嗪衍生物的生物活性

吡啶哒嗪衍生物表现出广泛的生物活性,包括抗肿瘤、抗菌、镇痛和利尿作用。它们已被确认为磷酸二酯酶 5 和 4 的选择性抑制剂,以及新型 GABA-A 受体苯二氮卓受体结合位点配体。一些衍生物还表现出软体动物杀灭活性,使其成为潜在的可生物降解农用化学品。吡啶哒嗪衍生物广泛的生物活性谱突出了它们在合成用于各种应用的新化合物中的重要性 (安娜·沃伊奇卡和安娜·诺维卡-祖霍夫斯卡,2018)

哒嗪和哒唑类似物的合成与应用

哒嗪及其类似物的合成方法主要集中于将肼或其衍生物添加到适当取代的碳链中。哒嗪因其多样的生物活性而备受关注,尤其是在心血管系统方面。哒嗪的性质和合成方法突出了它们在创建具有显着生物活性的新化合物方面的潜力 (V. Jakhmola 等人,2016)

吩噻嗪对 RNA 病毒的抗病毒活性

随着全球健康危机的爆发,现有药物的抗病毒潜力已成为研究的重点。吩噻嗪类药物传统上用作抗精神病药,已显示出对广谱 RNA 病毒具有有希望的抗病毒活性。这些发现表明吩噻嗪类药物用于抗病毒治疗的治疗潜力,强调了在基于细胞的研究和临床试验中进一步研究的必要性 (M. Otręba 等人,2020)

功能化喹唑啉和嘧啶的光电应用

喹唑啉和嘧啶衍生物由于其发光特性而在开发新型光电材料中至关重要。当这些化合物被掺入 π 扩展共轭体系时,已显示出在制造有机发光二极管材料(包括白色 OLED 和高效红色磷光 OLED)方面的巨大潜力。探索喹唑啉和嘧啶衍生物在光电子学中的应用为创建具有增强性能的高级材料开辟了新途径 (G. Lipunova 等人,2018)

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

属性

IUPAC Name

3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-12(2)7-9(8-13(3,4)17-12)18-11-6-5-10(14)15-16-11/h5-6,9,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZZWJGBBWNRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidin-4-ol (106 mg, 0.67 mmol) in DMF (6.7 mL) was added 60% wt NaH (35 mg, 0.87 mmol). The solution was stirred at RT for 30 min, then 3,6-dichloropyridazine (100 mg, 0.67 mmol) was added and the reaction was stirred for 1 h. The crude reaction mixture was diluted in EtOAc. The organic layer was washed with water (5×), brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 3-chloro-6-(2,2,6,6-tetramethylpiperidin-4-yloxy)pyridazine, intermediate 1-3 (135 mg). The crude material used without further purification. LCMS Rt=1.22 min (condition B); MS (M+1)=270.2. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.53 (s, 1H), 7.37 (d, J=9.1 Hz, 1H), 6.91 (d, J=9.1 Hz, 1H), 5.68-5.78 (m, 1H), 2.20 (dd, J=12.4, 4.0 Hz, 2H), 1.32 (s, 6H), 1.27-1.29 (m, 2H), 1.20 (s, 6H).
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 30-L reactor was charged 3,6-dichloropyridazine (1 kg, 6.7 mol), 2,2,6,6-tetramethylpiperidin-4-ol (1.05 kg, 6.7 mol) and THF (5 L). The mixture was stirred and cooled to −5° C. tBuOK (1.13 kg, 10.1 mol) dissolved in THF (10 L) was added slowly to the reactor while keeping the temperature at −5-0° C. The reaction mixture became deep brown during addition. After the addition was complete, the mixture was stirred for 1 hour at −5-0° C., after which time HPLC analysis showed that the reaction was complete. Ice water (1:1, 10 kg) was added slowly to quench the reaction. The mixture was concentrated under reduced pressure to remove most of the THF. The residue was extracted with EtOAc twice (10 L+5 L). The combined organic layer was washed with water (10 L×3), then concentrated under reduced pressure to give a black residue. Petroleum ether (25 L) was added to this residue while stirring. The dark solid that formed was removed by filtration. The pale yellow filtrate was concentrated under reduced pressure to give a yellow solid, which was dried at 50° C. in vacuo to give 3-chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (1.3 kg, 4.8 mol), and was used in the next step without further purification. MS m/z 270.1 [M+H]; 1H-NMR: (CDCl3, 400 MHz) δ 7.36 (d, J=9.2 Hz, 1H), 6.90 (d, J=9.2 Hz, 1H), 5.74 (m, 1H), 2.20 (dd, Ja=4 Hz, Jb=12.4 Hz, 2H), 1.30 (m, 14H).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.05 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
1.13 kg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
10 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
25 L
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。